molecular formula C22H19N3O4 B2665059 N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1251564-33-6

N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2665059
M. Wt: 389.411
InChI Key: WVPLPLCVNMWSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
BenchChem offers high-quality N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Recent studies have focused on the synthesis and structural characterization of compounds related to N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, emphasizing novel synthesis techniques and computational analysis to understand their properties better. For example, the work by Bałczewski et al. (1994) delved into the selenium dioxide oxidation process to create structurally complex quinolines, highlighting a methodological advancement in the synthesis of quinoline derivatives. Similarly, King (2007) reported a high-yielding cyclisation technique contributing to the synthesis pipeline of complex isoquinolin-5(1H)-ones, which are structurally related to the compound .

Pharmacological Potential

While ensuring the exclusion of direct drug use and side effects, it's notable that related research has explored the potential pharmacological applications of similar compounds. For instance, Inagaki et al. (2022) investigated a compound for its ability to attenuate IL-1β-induced MMP13 mRNA expression, suggesting its potential in addressing matrix-degrading enzymes in osteoarthritis. This study provides an insight into how structural analogs of N-(4-(Methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could be relevant in therapeutic contexts without directly implicating the original compound in clinical applications.

Material Science and Chemistry

Research on related compounds also extends to material science and chemistry, exploring the properties and potential applications of these compounds in various fields. For example, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, demonstrating their potential in forming crystalline salts and inclusion compounds with notable fluorescence emission properties. Such studies underscore the versatility and broad applicability of these compounds beyond pharmacology.

properties

IUPAC Name

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-12-20(16-5-3-4-6-17(16)23-12)21(27)22(28)24-14-7-8-15-13(11-29-2)9-19(26)25-18(15)10-14/h3-10,23H,11H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPLPLCVNMWSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)N4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49678265

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.